![molecular formula C18H15BrN2O4S B4185330 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide
説明
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase receptor for fibroblast growth factor (FGFR). It was developed by Bristol-Myers Squibb and has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, pulmonary fibrosis, and rheumatoid arthritis.
作用機序
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of FGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell growth, differentiation, and survival. By inhibiting FGFR, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide blocks the downstream signaling pathways that promote cell growth and proliferation, leading to inhibition of tumor growth and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In cancer, it inhibits tumor growth and induces apoptosis (programmed cell death) in cancer cells. In pulmonary fibrosis, it reduces fibrosis and improves lung function by inhibiting the expression of fibrotic genes and reducing inflammation. In rheumatoid arthritis, it reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is its selectivity for FGFR, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for brain tumors. However, one limitation is its relatively short half-life, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. Finally, further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide for different diseases.
科学的研究の応用
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer, it has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly those with FGFR mutations. In pulmonary fibrosis, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to reduce fibrosis and improve lung function in preclinical models. In rheumatoid arthritis, it has been shown to reduce inflammation and joint damage.
特性
IUPAC Name |
5-bromo-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c1-12-4-2-3-5-15(12)21-26(23,24)14-8-6-13(7-9-14)20-18(22)16-10-11-17(19)25-16/h2-11,21H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVHSTVFSECMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。